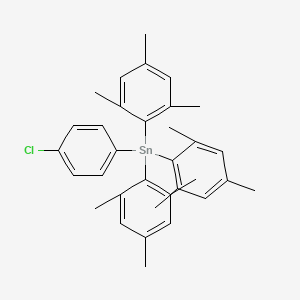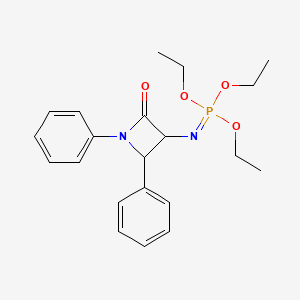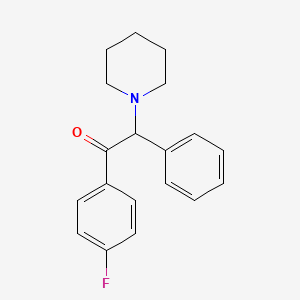
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C30H33ClSn. This compound is characterized by the presence of a tin atom bonded to a 4-chlorophenyl group and three 2,4,6-trimethylphenyl groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane typically involves the reaction of 4-chlorophenylmagnesium bromide with tris(2,4,6-trimethylphenyl)tin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Tin oxides and chlorinated by-products.
Reduction: Reduced tin species and corresponding organic products.
Substitution: New organotin compounds with different functional groups.
科学的研究の応用
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of (4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
- Chloro-tris(2,4,6-trimethylphenyl)stannane
- Tris(2,4,6-trimethylphenyl)stannane
Uniqueness
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88259-32-9 |
|---|---|
分子式 |
C33H37ClSn |
分子量 |
587.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-tris(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/3C9H11.C6H4Cl.Sn/c3*1-7-4-8(2)6-9(3)5-7;7-6-4-2-1-3-5-6;/h3*4-5H,1-3H3;2-5H; |
InChIキー |
LKDZTBIFZYRGOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=CC=C(C=C2)Cl)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)

![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)



![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)

